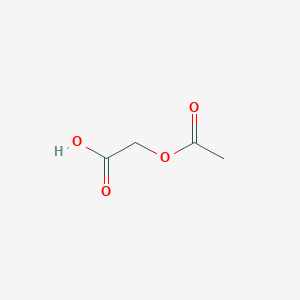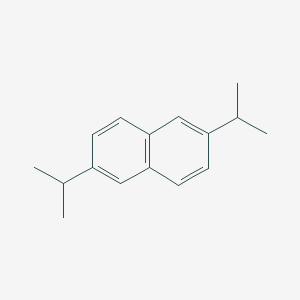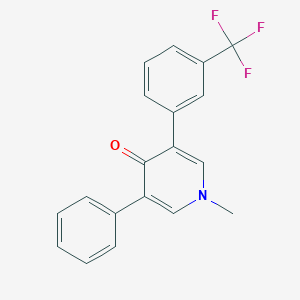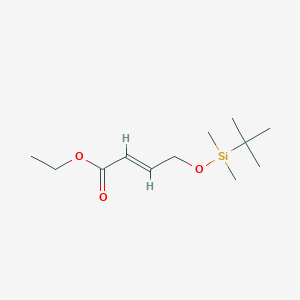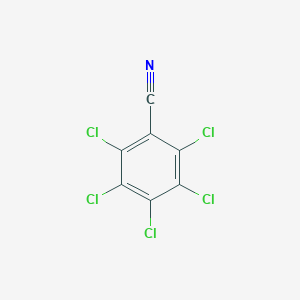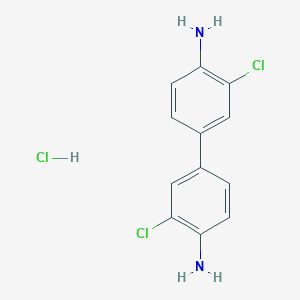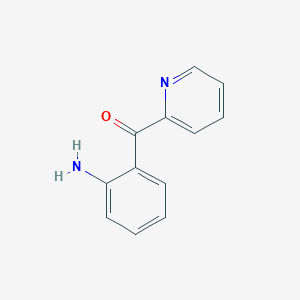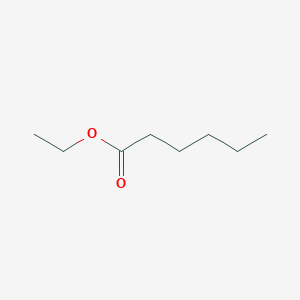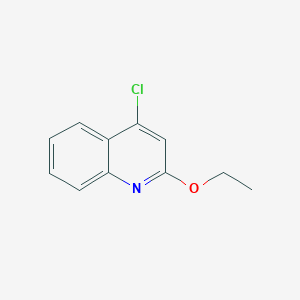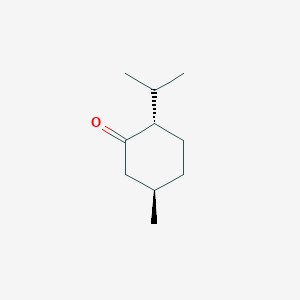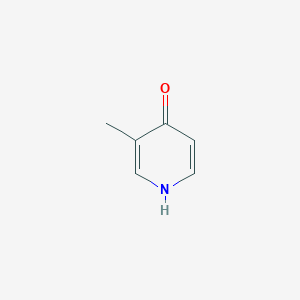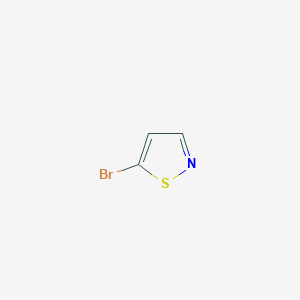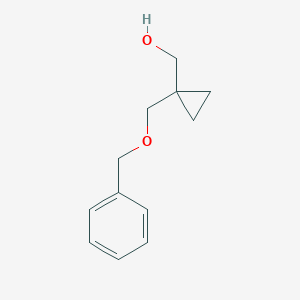
(1-((Benzyloxy)methyl)cyclopropyl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds like (1-((Benzyloxy)methyl)cyclopropyl)methanol often involves strategies that enable the formation of the three-membered cyclopropane ring. Techniques such as photochemical reactions and the use of methanol as a solvent or reactant are common. For instance, photochemical reactions have been used to form cyclopropane-1,2-diols through β- and γ-hydrogen abstractions (Yoshioka, Miyazoea, & Hasegawa, 1993). Another study discusses the reaction of electron-deficient cyclopropane derivatives with methanol, highlighting the synthetic versatility of cyclopropane compounds (Cao Wei, 2000).
Molecular Structure Analysis
The molecular structure of cyclopropyl derivatives is characterized by the strain and unique bonding angles of the cyclopropane ring, which impact their reactivity and physical properties. Advanced spectroscopic techniques, such as NMR, are essential for elucidating these structures. The synthesis and structural analysis of cyclopropa[c]benzofuran derivatives provide insights into the conformational preferences and stability of cyclopropyl rings (Brown, Fallon, Gatehouse, Jones, & Rae, 1982).
Chemical Reactions and Properties
Cyclopropylmethyl compounds engage in various chemical reactions, including ring-opening, photochemical transformations, and reactions with nucleophiles. The reactivity of these compounds can be attributed to the ring strain in the cyclopropane moiety. Studies have demonstrated the formation of homoallylic ethers and ring-enlargement products upon reaction with methanol (Honda, Nishizawa, Nishii, Fujinami, & Segi, 2009).
Wissenschaftliche Forschungsanwendungen
Photochemical Behavior : The photochemical behavior of related cyclopropyl derivatives, such as 1-Benzoy1-1-(o-ethylphenyl)cyclopropane, is studied for E-indanol formation, indicating potential applications in photochemistry and organic synthesis (Chang, Nahm, & Park, 2002)(source).
Methanol Reactions : Studies have explored reactions involving methanol and electron-deficient cyclopropane derivatives, which could have implications in developing novel chemical syntheses and understanding reaction mechanisms (Wei, 2000)(source).
Antitubercular Activity : Certain cyclopropyl methanol derivatives, like 4-(aryloxy)phenyl cyclopropyl methanol, show promising antitubercular activity against Mycobacterium tuberculosis, suggesting potential for future clinical applications (Bisht et al., 2010)(source).
Catalytic and Green Chemistry : Some studies indicate the catalytic reduction of benzyloxy derivatives in methanol, highlighting potential applications in green chemistry and organic synthesis (Yamanaka, 1959)(source).
Methanol as a Clean-Burning Fuel : Methanol, often used in reactions with cyclopropyl methanol derivatives, is researched for its applications as a clean-burning fuel, highlighting its relevance in environmental and energy research (Dalena et al., 2018)(source).
Safety And Hazards
The specific safety and hazards information for (1-((Benzyloxy)methyl)cyclopropyl)methanol is not available in the search results. It’s always important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for the use and study of (1-((Benzyloxy)methyl)cyclopropyl)methanol are not explicitly mentioned in the search results. However, given its role as an intermediate in the synthesis of Montelukast, it may continue to be of interest in pharmaceutical research2.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
[1-(phenylmethoxymethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGZAPJNEFMKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(Benzyloxy)methyl]cyclopropyl]methanol | |
CAS RN |
177200-76-9 | |
| Record name | {1-[(benzyloxy)methyl]cyclopropyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



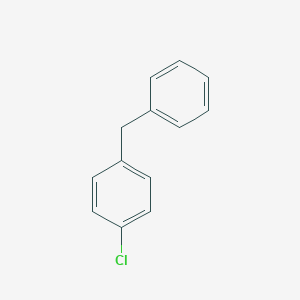
![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)
